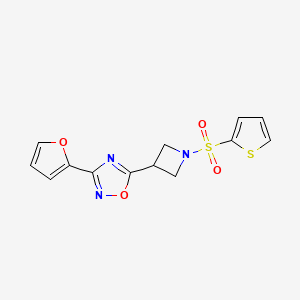
3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H11N3O4S2 and its molecular weight is 337.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(Furan-2-yl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure includes a furan ring, an oxadiazole moiety, and a thiophene sulfonamide group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Numerous studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to the target molecule have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives with the oxadiazole scaffold displayed strong inhibition against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structure suggests potential antifungal properties. Research on related oxadiazole compounds has revealed activity against fungi such as Candida albicans .
Anti-inflammatory Properties
Compounds containing the oxadiazole ring are known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been well-documented. These compounds have been reported to induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : The anticancer effects are often attributed to the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that oxadiazole derivatives can inhibit topoisomerases and kinases involved in tumor growth .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antitubercular Activity : A study investigated several 1,3,4-oxadiazole derivatives for their antitubercular properties. The most active compounds demonstrated significant inhibition of Mycobacterium tuberculosis, indicating the potential for further development in treating tuberculosis .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with key enzymes involved in disease pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antibacterial | Oxadiazole Derivatives | Inhibition of bacterial growth |
| Antifungal | Oxadiazole Derivatives | Disruption of fungal cell walls |
| Anti-inflammatory | Oxadiazole Derivatives | Inhibition of cytokine production |
| Anticancer | Oxadiazole Derivatives | Induction of apoptosis in cancer cells |
特性
IUPAC Name |
3-(furan-2-yl)-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-22(18,11-4-2-6-21-11)16-7-9(8-16)13-14-12(15-20-13)10-3-1-5-19-10/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWDQQWWVYCKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














